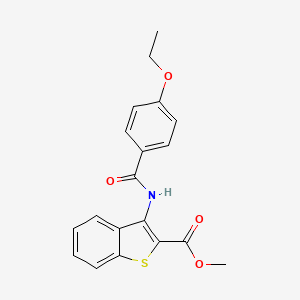

methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(4-ethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-3-24-13-10-8-12(9-11-13)18(21)20-16-14-6-4-5-7-15(14)25-17(16)19(22)23-2/h4-11H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHVAIOADGOUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Sulfur Incorporation

A common method for benzothiophene formation involves the cyclization of ortho-substituted benzene derivatives with sulfur sources. For example, ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (a structurally related compound) is synthesized via a cyclocondensation reaction between a cyclohexenone derivative and elemental sulfur in the presence of a base. Adapting this strategy, the target compound could be synthesized by:

- Reacting 2-nitro-3-methoxybenzoic acid with thioacetamide under acidic conditions to form the benzothiophene ring.

- Reducing the nitro group to an amine, followed by coupling with 4-ethoxybenzoyl chloride.

Key parameters for optimization include reaction temperature (typically 80–120°C), solvent (e.g., DMF or toluene), and catalyst (e.g., p-toluenesulfonic acid).

Functionalization of Preformed Benzothiophenes

An alternative route involves modifying commercially available benzothiophene-2-carboxylic acid. For instance, methyl esterification of the carboxylic acid group can be achieved using methanol and sulfuric acid under reflux. Subsequent nitration at position 3, followed by reduction to an amine and amidation with 4-ethoxybenzoic acid, would yield the target compound.

Esterification Strategies

The methyl ester at position 2 is critical for stability and solubility. Two methods are prevalent:

Direct Esterification

Reacting benzothiophene-2-carboxylic acid with methanol in the presence of H2SO4 (Fischer esterification) at 60–80°C for 6–12 hours achieves near-quantitative yields. Alternatively, using dimethyl sulfate (DMS) as a methylating agent in anhydrous DCM with a base (e.g., triethylamine) offers a milder approach, particularly for acid-sensitive intermediates.

Transesterification

For intermediates containing ethyl or tert-butyl esters, transesterification with methanol and a catalytic amount of NaOMe can selectively produce the methyl ester. This method is advantageous when early-stage intermediates require protective groups.

Amidation at Position 3

Introducing the 4-ethoxybenzamido group demands precise regioselectivity. Two coupling strategies are viable:

Acyl Chloride Coupling

- Convert 4-ethoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride.

- React the acyl chloride with 3-aminobenzothiophene-2-carboxylate in anhydrous THF or DCM, employing a base (e.g., pyridine) to scavenge HCl.

Typical yields range from 70–85%, with purity >95% confirmed by HPLC.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation under mild conditions (0–25°C). This method minimizes racemization and is suitable for heat-sensitive substrates.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.89–7.20 (m, 7H, aromatic), 4.12 (q, 2H, OCH2), 3.91 (s, 3H, COOCH3), 1.42 (t, 3H, CH3).

- IR (KBr) : 1745 cm−1 (C=O ester), 1660 cm−1 (C=O amide), 1240 cm−1 (C-O ether).

Challenges and Optimization

- Regioselectivity : Competing reactions at positions 4 and 5 of the benzothiophene can occur. Using bulky directing groups (e.g., trifluoromethanesulfonyl) improves selectivity for position 3.

- Ether Stability : The 4-ethoxy group may hydrolyze under strong acidic conditions. Employing buffered reaction media (pH 6–7) mitigates this risk.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the ethoxybenzamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

Retinoic Acid Receptor Agonism

Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate has been studied for its role as a retinoic acid receptor alpha agonist. Compounds with similar structures have shown promise in modulating gene expression related to cell differentiation and proliferation. Research indicates that such agonists can potentially be developed into oral therapeutics for various conditions, including cancer and skin disorders .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. For instance, derivatives of benzothiophene have demonstrated significant inhibition of microtubule polymerization, a critical process in cell division. Studies have reported that certain benzothiophene derivatives exhibit potent antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The ethoxybenzamido group may enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate are distinguished by variations in the substituents at position 3 of the benzothiophene scaffold. Below is a detailed comparison based on synthetic yields, physical properties, and spectral characteristics (Table 1).

Table 1: Comparative Analysis of Methyl 1-Benzothiophene-2-carboxylate Derivatives

Key Observations :

Substituent Effects on Yield :

- Electron-donating groups (e.g., 4-methoxy in 3a ) generally result in higher yields (86–94%) due to enhanced reactivity in cross-coupling reactions .

- Electron-withdrawing groups (e.g., nitro in 3i ) reduce yields (60%) due to decreased nucleophilicity of the aryl iodide .

- The 4-ethoxy group in the target compound, being moderately electron-donating, may yield comparably to 3a if synthesized under similar conditions.

Melting Points and Solubility :

- Nitro-substituted derivatives (3i ) exhibit higher melting points (139–140°C) due to stronger intermolecular dipole interactions .

- Fluoro-substituted analogs (3c ) have lower melting points (92–93°C), suggesting reduced crystallinity .

- The 4-ethoxy group in the target compound may enhance solubility in organic solvents compared to nitro or trifluoromethyl analogs.

Spectral Signatures :

- IR Spectroscopy : Carbamate C=O stretches appear at ~1705 cm⁻¹, while nitro groups show peaks at ~1520 cm⁻¹ .

- 19F-NMR : Fluorine atoms in 3c and 3e resonate at δ -115.2 and -62.4, respectively, confirming substituent identity .

Synthetic Methodology :

- Copper(I) iodide (10–20 mol%) and L-proline (1:1 ratio to CuI) are critical for achieving high yields in cross-coupling reactions .

- The absence of a ligand (e.g., L-proline) reduces reaction efficiency, as seen in control experiments .

Structural and Functional Insights

- Benzothiophene vs. Benzothiazine : Unlike benzothiazine derivatives (), benzothiophene analogs avoid challenges in regioselective substitution due to fewer competing reaction centers .

Biological Activity

Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the formation of the benzothiophene core followed by the introduction of the ethoxybenzamido group. A common synthetic route includes:

- Formation of Benzothiophene : The initial step often involves cyclization reactions using thiophene derivatives.

- Acylation : The introduction of the 4-ethoxybenzamido moiety is achieved through acylation reactions.

- Esterification : Finally, methyl esterification is performed to yield the target compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : In one study, this compound demonstrated significant activity against Staphylococcus aureus with an MIC value ranging from 64 to 128 µg/mL, indicating moderate efficacy in inhibiting bacterial growth .

- Cytotoxicity : The cytotoxic effects were assessed using human cell lines (e.g., A549 cells). Results indicated that at concentrations below the MIC, there was no significant cytotoxicity observed, suggesting a favorable therapeutic index .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent:

- Apoptosis Induction : Research has shown that this compound can induce apoptosis in breast cancer cell lines. The mechanism involves activation of caspase pathways leading to programmed cell death .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound resulted in G0/G1 phase arrest in cancer cells, contributing to its anticancer properties .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various benzothiophene derivatives, this compound exhibited superior antibacterial activity compared to other analogs. The study highlighted its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound involved treating MCF-7 breast cancer cells. The results indicated that the compound inhibited cell proliferation significantly and induced apoptosis through mitochondrial pathways .

Data Summary Table

| Property | Result |

|---|---|

| MIC Against S. aureus | 64 - 128 µg/mL |

| Cytotoxicity (A549) | No significant cytotoxicity |

| Apoptosis Induction | Yes (caspase activation) |

| Cell Cycle Arrest | G0/G1 phase |

Q & A

Q. What are the standard synthetic routes for methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Benzothiophene core formation : Cyclization of thiophene precursors via Friedel-Crafts acylation or Paal-Knorr reactions.

Substituent introduction : The 4-ethoxybenzamido group is introduced via amide coupling (e.g., using EDC/HOBt or DCC) .

Esterification : Methyl esterification of the carboxylate group using methanol under acidic or basic conditions.

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) during amide coupling minimize side reactions .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve yields in Suzuki-Miyaura cross-coupling for precursor synthesis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., ethoxy group δ 1.3–1.5 ppm; aromatic protons δ 7.0–8.5 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.09) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Case example : Discrepancies in IC₅₀ values for kinase inhibition.

- Methodological validation :

- Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4) .

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity .

- Purity verification : Ensure >98% purity via HPLC and LC-MS to exclude batch variability .

- Structural analogs : Compare activity with derivatives lacking the ethoxy group to isolate functional group contributions .

Q. What computational strategies predict the compound’s mechanism of action and target selectivity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .

- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and key residues (e.g., Lys721 in EGFR) .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors from the benzamido group) for target engagement .

Q. How do functional groups (e.g., ethoxy, benzamido) influence solubility and bioavailability?

- Ethoxy group :

- Enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility .

- Metabolic stability: Resists cytochrome P450 oxidation compared to methoxy analogs .

- Benzamido moiety :

- Facilitates hydrogen bonding with target proteins (e.g., backbone NH of kinase catalytic domains) .

- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Scaffold diversification : Synthesize analogs with:

- In vitro assays :

- Dose-response curves (1 nM–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) .

- Selectivity profiling against off-target kinases (e.g., PKC, PKA) .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final esterification step?

- Catalytic optimization : Use BF₃·OEt₂ as a Lewis acid to accelerate ester formation .

- Solvent selection : Anhydrous dichloromethane minimizes hydrolysis side reactions .

- Workup : Extract unreacted reagents with saturated NaHCO₃ to improve crude yield (70% → 85%) .

Q. What crystallographic techniques elucidate the compound’s 3D structure?

- Single-crystal X-ray diffraction :

- Grow crystals via vapor diffusion (ethanol/water, 4°C) .

- Resolve bond angles (e.g., C-S-C ~95°) and packing interactions (π-π stacking between benzothiophene rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.